(3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and ethyl acetoacetate.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the use of strong bases or acidic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a series of oxidation and hydrolysis reactions.
Stereochemical Control: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure products.
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.
(3R,4S)-1-benzyl-4-(propoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a propoxy group instead of an ethoxy group.
(3R,4S)-1-benzyl-4-(butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the ethoxycarbonyl group. This combination of features influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m0/s1 |
InChI Key |
OBPNUEHVTDHIPJ-QWHCGFSZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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